molecular formula C11H16O3 B12661768 2-(2-(3-Methylphenoxy)ethoxy)ethanol CAS No. 73727-25-0

2-(2-(3-Methylphenoxy)ethoxy)ethanol

Katalognummer: B12661768
CAS-Nummer: 73727-25-0
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: FQZYXSHXSFLYAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-Methylphenoxy)ethoxy)ethanol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol and is characterized by the presence of an ethoxyethanol group attached to a methylphenoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methylphenoxy)ethoxy)ethanol typically involves the reaction of 3-methylphenol with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions usually involve moderate temperatures and the use of a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-Methylphenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(3-Methylphenoxy)ethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and coatings due to its solvent properties.

Wirkmechanismus

The mechanism of action of 2-(2-(3-Methylphenoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological processes. Additionally, its phenoxy group can interact with cellular membranes, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar structural features but different functional groups.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Another compound with a similar backbone but different substituents.

Uniqueness

2-(2-(3-Methylphenoxy)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its phenoxy group provides aromatic stability, while the ethoxyethanol moiety offers solubility and reactivity, making it versatile for various applications.

Eigenschaften

CAS-Nummer

73727-25-0

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

2-[2-(3-methylphenoxy)ethoxy]ethanol

InChI

InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3

InChI-Schlüssel

FQZYXSHXSFLYAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.